N-Ethyl-2,2,2-trifluoroethanamine
Overview
Description
N-Ethyl-2,2,2-trifluoroethanamine is an organic compound with the molecular formula C4H8F3N. It is a clear, colorless liquid known for its volatility and unique chemical properties due to the presence of the trifluoroethyl group. This compound is used in various fields, including organic synthesis, medicinal chemistry, and agrochemistry, due to its ability to introduce fluorine atoms into organic molecules, which often enhances their biological activity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-2,2,2-trifluoroethanamine can be synthesized through several methods. One common approach involves the reaction of ethylamine with 2,2,2-trifluoroethyl chloride under basic conditions. Another method includes the use of trifluoroethylamine hydrochloride as a starting material, which undergoes a reaction with ethyl iodide in the presence of a base .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using readily available starting materials such as ethylamine and 2,2,2-trifluoroethyl chloride. The reaction is typically carried out in a solvent like dichloromethane, and the product is purified through distillation .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding amides or reduced to form primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions include trifluoroethylated amines, amides, and other fluorinated derivatives .
Scientific Research Applications
N-Ethyl-2,2,2-trifluoroethanamine has a wide range of applications in scientific research:
Mechanism of Action
This group enhances the lipophilicity and metabolic stability of the molecules, allowing them to interact more effectively with biological targets such as enzymes and receptors . The trifluoroethyl group can also influence the electronic properties of the molecules, affecting their reactivity and binding affinity .
Comparison with Similar Compounds
N-Ethyl-2,2,2-trifluoroethanamine can be compared with other similar compounds, such as:
2,2,2-Trifluoroethylamine: This compound lacks the ethyl group, making it less versatile in certain synthetic applications.
Ethyl trifluoromethanesulfonate: This compound contains a trifluoromethanesulfonyl group instead of a trifluoroethyl group, which significantly alters its reactivity and applications.
This compound is unique due to its combination of the ethyl and trifluoroethyl groups, providing a balance of reactivity and stability that is valuable in various chemical and biological applications .
Properties
IUPAC Name |
N-ethyl-2,2,2-trifluoroethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3N/c1-2-8-3-4(5,6)7/h8H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQKFGQPVBTZOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60509423 | |
Record name | N-Ethyl-2,2,2-trifluoroethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60509423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58171-47-4 | |
Record name | N-Ethyl-2,2,2-trifluoroethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60509423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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